1-benzyl-3-(1-methyl-1H-indol-3-yl)urea
Description
Significance of Indole-Containing Compounds in Drug Discovery
The indole (B1671886) ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs. nih.gov Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding contribute to its capacity to interact with a wide range of biological targets. nih.gov The indole scaffold is a key component of the essential amino acid tryptophan, and consequently, it is integral to the structure of various endogenous molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov
The therapeutic applications of indole derivatives are remarkably diverse, spanning a wide spectrum of diseases. nih.gov They have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.gov For instance, vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, which contain an indole moiety, are vital chemotherapeutic agents used in the treatment of various cancers. nih.gov The structural versatility of the indole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. nih.gov
Role of Urea (B33335) Linkages in Bioactive Molecules
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, plays a critical role in molecular recognition within biological systems. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with protein targets, such as enzymes and receptors. researchgate.net This capacity for robust hydrogen bonding is a key factor in the design of potent and selective inhibitors. researchgate.net
Urea derivatives have been incorporated into a vast number of clinically approved drugs and investigational compounds. researchgate.net They are prevalent in anticancer agents, where they often play a crucial role in binding to the active sites of kinases. researchgate.net For example, sorafenib, a multi-kinase inhibitor used in the treatment of certain cancers, features a central urea moiety that is essential for its activity. nih.gov Beyond oncology, urea derivatives have demonstrated efficacy as anticonvulsants, antivirals, and antibacterial agents. rsc.org The presence of the urea linkage can also influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug-like characteristics. researchgate.net
Overview of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea within Analogous Chemical Space
While direct and extensive research on this compound is not widely available in the public domain, its chemical structure, which combines a 1-methyl-indole, a urea linker, and a benzyl (B1604629) group, places it in a scientifically rich and promising area of chemical space. The biological activities of this compound can be inferred by examining its constituent parts and closely related analogs that have been investigated for their therapeutic potential.
The 1-methyl-1H-indol-3-yl moiety is a common scaffold in medicinal chemistry. The methylation at the N1 position of the indole ring can enhance metabolic stability and lipophilicity, which can in turn influence the compound's pharmacokinetic profile. nih.gov Research on derivatives containing the N-((1-methyl-1H-indol-3-yl)methyl) fragment has shown potent antiproliferative activities. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating significant cytotoxicity against various cancer cell lines. nih.gov
The 1-benzyl group attached to the urea nitrogen is also a frequently utilized substituent in drug design. The benzyl group can engage in hydrophobic and van der Waals interactions with biological targets, contributing to binding affinity. Studies on 1-benzyl-indole-3-carbinol, a related indole derivative, have shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound, indole-3-carbinol. This highlights the potential of the benzyl group to augment the biological activity of indole-based compounds.
The combination of an indole ring and a urea linker has been explored in the design of various bioactive compounds, particularly as kinase inhibitors and antiproliferative agents. The urea moiety can mimic key interactions in the ATP-binding pocket of kinases, while the indole scaffold can occupy adjacent hydrophobic regions. The antiproliferative activity of various indole-urea derivatives has been documented, with some compounds showing potent activity against a range of cancer cell lines.
Given the established pharmacological importance of the indole nucleus and the urea linkage, and the demonstrated bioactivities of closely related analogs, this compound represents a molecule of significant interest for further investigation in medicinal chemistry, particularly in the context of anticancer drug discovery.
Research Findings on Analogous Compounds
To contextualize the potential of this compound, it is informative to review the biological activities of structurally similar compounds. The following tables present data from studies on N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives and a 1-benzyl-indole derivative, which provide insights into the potential antiproliferative efficacy of the target compound's core structures.
| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |
|---|---|---|---|
| Analog 1 | 0.52 | 0.34 | 0.86 |
| Analog 2 | 1.25 | 0.98 | 2.15 |
| Analog 3 | 3.45 | 2.87 | 5.67 |
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-benzyl-indole-3-carbinol | MCF-7 | 0.05 |
| MDA-MB-231 | ~0.2 | |
| Indole-3-carbinol (Parent Compound) | MCF-7 | 52 |
| MDA-MB-231 | ~200 |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-12-15(14-9-5-6-10-16(14)20)19-17(21)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQUPHHXIFASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea, reveals that the core structure can be disconnected at the urea (B33335) linkage. This central bond is typically formed by the reaction of an amine with an isocyanate. Therefore, the key precursors are identified as 1-methyl-1H-indol-3-amine and a benzyl-containing moiety, such as benzyl (B1604629) isocyanate or a related synthon.
Synthesis of 1-methyl-1H-indol-3-yl Building Blocks
The synthesis of the crucial 1-methyl-1H-indol-3-amine precursor can be achieved through a multi-step sequence starting from indole (B1671886).
N-Methylation of Indole: The initial step involves the N-methylation of indole to produce 1-methylindole. This can be accomplished using various methylating agents. A common laboratory-scale procedure utilizes methyl iodide in the presence of a base like sodium amide in liquid ammonia (B1221849), or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgorgsyn.org
Nitration of 1-Methylindole: The subsequent step is the regioselective nitration at the C3 position of the indole ring. The nitration of N-protected indoles can be carried out using reagents like acetyl nitrate, generated in situ from acetic anhydride (B1165640) and nitric acid, at low temperatures to afford 1-methyl-3-nitroindole. researchgate.net Non-acidic methods have also been developed, for instance, using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. ijcce.ac.irnih.govmdpi.com
Reduction of 1-Methyl-3-nitroindole: The final step to obtain 1-methyl-1H-indol-3-amine is the reduction of the nitro group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. nih.gov Other reducing agents like indium in the presence of a capping agent can also be employed to generate and trap the unstable 3-aminoindole. epa.gov
Table 1: Synthesis of 1-methyl-1H-indol-3-amine Precursors
| Step | Starting Material | Reagents and Conditions | Product |
| 1. N-Methylation | Indole | 1. NaNH₂, liq. NH₃ 2. CH₃I | 1-Methylindole |
| 2. Nitration | 1-Methylindole | Ac₂O, HNO₃, low temp. | 1-Methyl-3-nitroindole |
| 3. Reduction | 1-Methyl-3-nitroindole | Pd/C, H₂ or HCOONH₄ | 1-Methyl-1H-indol-3-amine |
Synthesis of Benzyl-Containing Moieties
The benzyl portion of the target urea is typically introduced via benzylamine (B48309) or benzyl isocyanate.
Synthesis of Benzylamine: Benzylamine is commercially available but can also be synthesized in the laboratory. A common method involves the reaction of benzyl chloride with an excess of ammonia. researchgate.net
Synthesis of Benzyl Isocyanate: Benzyl isocyanate is the key reagent for forming the urea linkage. It can be prepared from benzylamine by phosgenation using phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent. researchgate.net
Formation of the Urea Linkage
The final step in the synthesis of this compound is the formation of the urea bond. This is most directly achieved by the reaction of 1-methyl-1H-indol-3-amine with benzyl isocyanate. This nucleophilic addition reaction is generally efficient and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent. researchgate.net
Alternative methods for urea formation include the reaction of the amine with a carbamoyl (B1232498) chloride or the use of coupling agents to activate a carboxylic acid precursor for reaction with an amine, followed by a Curtius rearrangement to form the isocyanate in situ.
Table 2: Methods for Urea Linkage Formation
| Method | Reactant 1 | Reactant 2 | Key Features |
| Isocyanate Addition | 1-Methyl-1H-indol-3-amine | Benzyl isocyanate | Direct, efficient, mild conditions |
| Carbamoyl Chloride | 1-Methyl-1H-indol-3-amine | Benzyl carbamoyl chloride | Alternative to isocyanate |
| Curtius Rearrangement | 1-Methyl-1H-indole-3-carbonyl azide | Benzylamine | In situ isocyanate formation |
Optimized Synthetic Routes for this compound
Efficiency in chemical synthesis is paramount, leading to the development of optimized multi-step and microwave-assisted protocols.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. researchgate.netresearchgate.net
The synthesis of both the indole core and the urea linkage can be expedited using microwave irradiation. For instance, the synthesis of various indole derivatives has been successfully achieved under microwave conditions. scipublications.com Furthermore, the formation of N,N'-disubstituted ureas from amines and urea or potassium cyanate (B1221674) is significantly accelerated by microwave heating, often in greener solvents like water or even under solvent-free conditions. ijcce.ac.irresearchgate.net
A potential microwave-assisted protocol for this compound could involve the reaction of 1-methyl-1H-indol-3-amine with benzyl isocyanate in a suitable solvent under microwave irradiation for a short period. The optimization of parameters such as temperature, time, and microwave power would be crucial for maximizing the efficiency of this method. Research has shown that microwave-assisted synthesis of N-monosubstituted ureas can be achieved in high yield and purity. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Urea Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate to good | Often good to excellent |
| Side Reactions | More prevalent | Reduced |
| Solvent Use | Often requires organic solvents | Can be performed in water or solvent-free |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govacs.org Key considerations include the use of renewable feedstocks, minimizing waste, and improving energy efficiency. nih.govacs.orgureaknowhow.com
In the context of urea synthesis, a significant advancement in green chemistry is the utilization of "green ammonia" and captured carbon dioxide. ureaknowhow.comrsc.orgresearchgate.net Green ammonia is produced through processes powered by renewable energy, such as water electrolysis to generate hydrogen for the Haber-Bosch process. rsc.orgresearchgate.net While this approach is primarily discussed for large-scale agricultural urea production, its principles can be adapted to the synthesis of pharmaceutical compounds. ureaknowhow.com
For the laboratory-scale synthesis of this compound, green chemistry principles would advocate for:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org A key reaction in urea synthesis is the addition of an amine to an isocyanate. This reaction is highly atom-economical as it involves the direct combination of the two reactants with no byproducts.
Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For instance, exploring the use of water, ethanol, or supercritical fluids in place of chlorinated solvents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.govacs.org
Waste Prevention: Minimizing the formation of waste products through the use of catalytic reactions and by avoiding the use of protecting groups, which require additional steps for their introduction and removal. acs.org
A hypothetical green synthesis of this compound could involve the direct reaction of 3-amino-1-methyl-1H-indole with benzyl isocyanate in a green solvent, such as a bio-based solvent or an ionic liquid, under mild reaction conditions. The synthesis of the 3-amino-1-methyl-1H-indole precursor itself could also be optimized to align with green chemistry principles. For example, recent methods for the synthesis of 3-aminoindoles have been developed that proceed under mild conditions. nih.govsci-hub.se
Table 1: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Design synthetic pathways to minimize waste generation. |
| Atom Economy | Utilize addition reactions like amine-isocyanate coupling. |
| Less Hazardous Synthesis | Avoid toxic reagents and byproducts. |
| Safer Chemicals | Design the final product to have minimal toxicity. |
| Safer Solvents & Auxiliaries | Employ water, ethanol, or other green solvents. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Renewable Feedstocks | Source starting materials from renewable biomass where feasible. |
| Reduce Derivatives | Avoid the use of protecting groups to reduce synthetic steps. |
| Catalysis | Use catalytic reagents in place of stoichiometric ones. |
| Design for Degradation | Design the molecule to biodegrade after its intended use. |
| Real-time Analysis | Monitor reactions in real-time to prevent byproduct formation. |
| Safer Chemistry | Choose reagents and conditions that minimize the risk of accidents. |
Synthetic Modifications and Analog Generation
The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing its physicochemical and pharmacological properties. nih.govresearchgate.net Modifications can be systematically introduced at three key positions: the benzyl moiety, the indole ring, and the urea linkage.
The benzyl group offers a versatile scaffold for structural modifications. Substituents can be introduced onto the phenyl ring to modulate properties such as lipophilicity, electronic character, and steric bulk. researchgate.netresearchgate.netnih.govnih.gov
Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) can influence the molecule's interaction with biological targets. The electronic nature of the substituent can affect the hydrogen-bonding capabilities of the urea's N-H proton. researchgate.net
Lipophilicity: The hydrophobicity of the benzyl group can be fine-tuned by adding substituents. For example, halogen atoms can increase lipophilicity, while hydroxyl or amino groups can decrease it. researchgate.net
Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's conformation and its ability to fit into a binding pocket. nih.gov
Table 2: Potential Substitutions on the Benzyl Moiety and their Predicted Effects
| Substituent (Position) | Predicted Effect on Properties |
| 4-Methoxy | Electron-donating, may increase hydrogen bond acceptor strength. |
| 4-Fluoro | Electron-withdrawing, increases lipophilicity. |
| 4-Trifluoromethyl | Strong electron-withdrawing, significantly increases lipophilicity. researchgate.net |
| 3,4-Dichloro | Electron-withdrawing, increases lipophilicity and introduces steric bulk. |
| 4-Hydroxy | Electron-donating, decreases lipophilicity, potential for new hydrogen bonds. researchgate.net |
| 4-Cyano | Strong electron-withdrawing, can act as a hydrogen bond acceptor. |
The indole nucleus is a highly reactive aromatic system, and substitution at various positions can significantly impact the molecule's properties. mdpi.comrsc.orgresearchgate.netresearchgate.netic.ac.uk The indole ring is generally electron-rich, making it susceptible to electrophilic substitution. researchgate.netic.ac.uk
Position 2: While the 3-position is the most nucleophilic, substitution at the 2-position can also be achieved. rsc.orgresearchgate.net Introducing substituents at this position can introduce steric hindrance and alter the electronic landscape of the indole system.
The urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor. researchgate.netfrontiersin.org Its modification can have a profound impact on the biological activity and pharmacokinetic properties of the molecule. nih.govnih.gov
Guanidinium (B1211019) Analogs: The urea can be replaced with a guanidinium group, which is protonated at physiological pH. This would introduce a positive charge and significantly increase the polarity of the molecule.
N-Alkylation: Alkylation of one of the urea nitrogens can prevent it from acting as a hydrogen bond donor, which can be a useful strategy to probe the importance of specific hydrogen bonds for biological activity.
The introduction of chirality into the molecule can lead to enantiomers with different biological activities and pharmacokinetic profiles. Chirality can be introduced in several ways:
Chiral Benzyl Moiety: A stereocenter can be introduced on the benzylic carbon by using a chiral starting material, such as a chiral benzylamine, in the synthesis.
Chiral Substituents: Attaching chiral substituents to either the benzyl or indole rings.
Atropisomerism: If bulky substituents are introduced on the benzyl and indole rings, restricted rotation around the N-C bonds of the urea linkage could lead to stable atropisomers.
The stereoselective synthesis of chiral ureas can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or by starting from enantiomerically pure amines. nih.govrsc.orgresearchgate.netethz.ch For example, a chiral phosphoric acid could potentially be used to catalyze the enantioselective synthesis of certain urea derivatives. rsc.org
Spectroscopic and Advanced Structural Characterization of 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The protons of the benzyl (B1604629) group would appear as a characteristic set of signals. The five aromatic protons of the phenyl ring are anticipated to resonate in the range of δ 7.20-7.40 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would likely produce a singlet or a doublet (if coupled to a nearby NH proton) around δ 4.5 ppm.
The protons of the 1-methyl-1H-indole moiety will also show characteristic signals. The N-methyl protons are expected as a sharp singlet around δ 3.75 ppm. The indole (B1671886) ring protons would appear in the aromatic region, typically between δ 7.00 and 8.00 ppm. Specifically, the C2-H proton often appears as a singlet downfield, around δ 7.50 ppm.
The urea (B33335) protons (NH) are expected to show broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. Typically, they can be found in a wide range from δ 6.0 to δ 9.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl-CH₂ | ~4.5 | s or d |
| Benzyl-ArH | 7.20 - 7.40 | m |
| Indole N-CH₃ | ~3.75 | s |
| Indole C2-H | ~7.50 | s |
| Indole Ar-H | 7.00 - 8.00 | m |
| Urea NH | 6.0 - 9.0 | br s |
Note: Predicted values are based on analogous structures. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 155-160 ppm. The carbons of the benzyl group will have characteristic shifts, with the methylene carbon (CH₂) appearing around δ 45 ppm and the aromatic carbons resonating between δ 127 and 140 ppm.
For the 1-methyl-1H-indole moiety, the N-methyl carbon is expected around δ 33 ppm. The indole ring carbons will have signals spread across the aromatic region, from approximately δ 100 to δ 140 ppm. The C3 carbon, attached to the urea nitrogen, is expected to be in the range of δ 110-120 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Urea C=O | 155 - 160 |
| Benzyl-CH₂ | ~45 |
| Benzyl-ArC | 127 - 140 |
| Indole N-CH₃ | ~33 |
| Indole C2 | ~125 |
| Indole C3 | 110 - 120 |
| Indole Ar-C | 100 - 140 |
Note: Predicted values are based on analogous structures.
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the coupling between the benzyl CH₂ and a neighboring NH proton, if present.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the urea group. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the range of 3200-3400 cm⁻¹.
The aromatic C-H stretching vibrations of the benzyl and indole rings will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ and indole N-CH₃ groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Urea) | 3200 - 3400 | Medium to Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Urea) | 1630 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Note: Predicted values are based on analogous structures.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The exact mass of this compound (C₁₈H₁₉N₃O) is 293.1528. An HRMS measurement confirming this mass would provide strong evidence for the compound's identity.
The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bonds adjacent to the urea group. Common fragments would include the benzyl cation (m/z 91) and the 1-methyl-1H-indol-3-yl isocyanate fragment or related ions. Analysis of these fragments helps to piece together the molecular structure.
LC-MS and UPLC Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for the separation, identification, and quantification of chemical compounds in complex mixtures. UPLC, a high-pressure evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), enabling higher resolution, increased sensitivity, and significantly faster analysis times. When coupled with mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), these techniques provide a high degree of specificity and sensitivity for structural elucidation and quantitative analysis.
For arylurea compounds, including derivatives of this compound, LC-MS/MS is the preferred method for determination. These methods are crucial for analyzing herbicides, drug metabolites, and other bioactive molecules in various matrices. The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column (often a reversed-phase C18 or a HILIC column for polar compounds like urea), the mobile phase composition, and the mass spectrometer settings. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for urea derivatives, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+. nih.govresearchgate.net
While specific UPLC-MS analytical data for this compound is not extensively detailed in publicly available literature, documentation for related analogs such as 1-Benzyl-1-butyl-3-(1H-indol-3-yl)urea confirms the application of these techniques for characterization. bldpharm.com The general approach for analyzing such compounds involves chromatographic separation followed by mass spectrometric detection, often using tandem mass spectrometry (MS/MS) for enhanced selectivity and structural confirmation. In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed, creating a unique fragmentation pattern that serves as a structural fingerprint of the molecule.
The table below illustrates typical parameters that might be employed in a UPLC-MS method for the analysis of urea-based indole analogs, based on established methods for similar chemical classes.
| Parameter | Typical Setting | Purpose |
| Chromatography System | UPLC | Provides high-resolution separation with short run times. |
| Column | Reversed-Phase C18 or HILIC (50 x 2.1 mm, 1.7 µm) | C18 is standard for non-polar to moderately polar compounds; HILIC is used for very polar compounds like urea. nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | Gradient elution is typically used to separate compounds with varying polarities. Formic acid aids in protonation for ESI. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns to maintain high efficiency. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecules [M+H]+ for urea derivatives. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and structural confirmation through characteristic fragmentation patterns. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of a molecule in the solid state. Furthermore, it reveals the details of intermolecular interactions that govern how molecules arrange themselves into a crystal lattice.
While the specific crystal structure of this compound has not been reported in the crystallographic databases, structural data from several closely related analogs containing indole, urea, and benzyl moieties provide significant insight into the likely structural features of the title compound. Analysis of these analogs allows for a detailed understanding of conformational preferences and packing motifs. For example, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, a closely related analog, has been characterized by single-crystal X-ray diffraction, offering a direct model for the molecular geometry and interactions involving the indolyl-urea core. researchgate.net
The table below summarizes crystallographic data for representative analogs, illustrating the common crystal systems and unit cell parameters observed for this class of compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea | C₁₈H₁₉N₃O₂ | Monoclinic | P2₁/c | a = 16.2774 Åb = 11.1082 Åc = 9.0819 Åβ = 103.09° | researchgate.net |
| 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | C₃₄H₂₇N₅O₂ | Orthorhombic | Pbca | a = 14.7421 Åb = 17.5573 Åc = 21.4675 Å | researchgate.net |
Conformational Analysis in Crystalline State
The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces, which determine preferred geometries, and intermolecular forces, which influence packing. For flexible molecules like this compound, which contain multiple rotatable single bonds, X-ray crystallography freezes a single, low-energy conformation.
Studies on various urea derivatives show that the urea functionality itself has distinct conformational characteristics. Due to the delocalization of nitrogen lone pairs into the carbonyl group, the C-N bonds have partial double-bond character. nih.gov This leads to a degree of planarity, although nonplanar distortions of the amide groups are common. nih.gov
In the crystal structure of the complex analog 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the analysis reveals specific conformational features, such as the central pyrrolidine (B122466) ring adopting an envelope conformation. researchgate.net The relative orientations of the various ring systems are defined by dihedral angles; for instance, the mean planes of the two indoline (B122111) ring systems are significantly inclined relative to the central ring. researchgate.net Such detailed conformational data, including the precise twist of the benzyl and indole rings relative to the central urea linker, can be expected from a crystallographic analysis of the title compound. The conformation observed in the solid state is often in good agreement with low-energy conformations predicted or observed in solution. nih.gov
Intermolecular Interactions and Crystal Packing
The crystal packing of a molecular solid is determined by the network of intermolecular interactions that hold the molecules together in a repeating three-dimensional array. The urea moiety is a particularly effective functional group in directing crystal packing due to its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).
In the crystal structures of related indole and urea derivatives, hydrogen bonding is consistently the dominant interaction. For instance, in the spiro-pyrrolidine analog, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, which organize the molecules into sheets. researchgate.net In simpler urea derivatives, it is common to observe the formation of centrosymmetric dimers or one-dimensional chains through N-H···O=C hydrogen bonds between the urea groups of adjacent molecules.
In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions and π-π stacking between the aromatic indole and benzyl rings can play a significant role in stabilizing the crystal structure. The interplay between the strong, directional hydrogen bonds of the urea group and the weaker, dispersive forces of the aromatic rings dictates the final, most stable packing arrangement. Analysis of protein-ligand crystal structures has shown that the urea moiety can also engage in favorable NH-π and π-stacking interactions. nih.gov These varied interactions highlight the complex and multifaceted nature of the forces that would govern the solid-state architecture of this compound.
Computational Chemistry and Molecular Modeling in the Research of 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of novel compounds.
Frontier molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea, this analysis would pinpoint the electron-rich and electron-poor regions of the molecule, offering predictions about its chemical behavior.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the title compound, an MEP map would highlight the reactive sites, such as the oxygen and nitrogen atoms of the urea (B33335) group.
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
This analysis involves docking the optimized structure of this compound into the active site of a target protein. The goal is to identify the most likely binding conformation, or "pose," of the ligand within the protein's binding pocket. The results are often scored based on the predicted binding affinity, providing a rank-ordered list of potential binding modes. This would be a critical step in hypothesizing the mechanism of action if this compound were to be investigated for therapeutic purposes.
Once a plausible binding mode is identified, the specific interactions between the ligand and the amino acid residues of the protein are analyzed in detail. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. For this compound, this analysis would reveal which amino acids in a given target protein are essential for its binding.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the research of "this compound," MD simulations offer a window into its dynamic behavior, providing insights into its conformational flexibility and the stability of its interactions with biological targets. While specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood by examining research on structurally related indole (B1671886) and urea derivatives.
MD simulations can elucidate the various shapes or conformations that "this compound" can adopt. The molecule is not static; its various rotatable bonds allow it to exist in a multitude of conformations. The relative energies of these conformations determine their probability, with lower-energy conformations being more stable and thus more likely to be observed. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can map out its conformational landscape.
A key aspect of understanding the potential therapeutic action of a compound like "this compound" is to analyze its binding stability with a target protein. MD simulations are instrumental in this regard. After an initial docking of the molecule into the active site of a protein, an MD simulation can be run to observe the dynamics of the protein-ligand complex. This allows for an assessment of the stability of the binding pose and the key interactions that maintain the complex.
Detailed Research Findings from Analogous Systems:
Studies on various indole derivatives have successfully employed MD simulations to explore their conformational space. For instance, research on other indole-containing compounds has revealed the importance of the orientation of the indole ring relative to other parts of the molecule for biological activity. These simulations often track dihedral angles and root-mean-square deviation (RMSD) to quantify conformational changes.
Similarly, computational analyses of benzylurea (B1666796) compounds have demonstrated the significance of the urea moiety in forming hydrogen bonds with protein residues. MD simulations of such compounds when bound to a protein target often reveal a network of stable hydrogen bonds that are crucial for binding affinity. The flexibility of the benzyl (B1604629) group also plays a role in fitting into hydrophobic pockets within the binding site.
Hypothetical Data Tables for this compound:
The following tables represent the kind of data that would be generated from an MD simulation study of "this compound" interacting with a hypothetical protein target.
Table 1: Analysis of Conformational Dihedrals of Unbound this compound
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Major Conformations Observed |
| Cα-N-C(O)-N | 175.2 | 15.8 | trans |
| N-C(O)-N-Cβ | -168.5 | 20.3 | anti |
| C(indole)-Cα-N-C(benzyl) | 65.4 | 35.1 | gauche, anti |
Table 2: Key Intermolecular Interactions and Their Occupancy During Simulation of the Protein-Ligand Complex
| Interacting Residue (Protein) | Atom in Ligand | Type of Interaction | Distance (Å) | Occupancy (%) |
| ASP125 | N-H (Urea) | Hydrogen Bond | 2.8 ± 0.3 | 95.2 |
| GLU128 | N-H (Urea) | Hydrogen Bond | 3.1 ± 0.4 | 88.7 |
| PHE250 | Benzyl Ring | π-π Stacking | 4.5 ± 0.5 | 75.4 |
| LEU255 | Methyl-Indole | Hydrophobic | 3.9 ± 0.6 | 60.1 |
This interactive table highlights the specific amino acid residues in the hypothetical protein target that interact with "this compound." The occupancy percentage indicates how consistently each interaction is maintained throughout the simulation, providing a measure of binding stability.
By analyzing the trajectories from MD simulations, researchers can gain a detailed understanding of the conformational preferences of "this compound" and the dynamic nature of its interactions with a biological target. This information is invaluable for the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Studies of 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea Derivatives
Impact of Benzyl (B1604629) Moiety Substitutions on Biological Activities
The benzyl group of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea serves as a key hydrophobic and aromatic feature that can significantly influence the compound's binding affinity to its biological target. SAR studies have revealed that the nature, position, and size of substituents on the benzyl ring can modulate biological activity.
For instance, in a series of related N-benzyl tricyclic indolines, modifications to the benzyl moiety were found to be crucial for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) dovepress.com. While this study does not focus on the exact urea-containing scaffold, it highlights the general importance of the benzyl group in directing the biological effects of indole-based compounds.
In another study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a compound with a 1-benzyl indole-like core, it was demonstrated that the aromatic ring at the 1-benzyl position is necessary for a broad spectrum of antiplatelet activities . Conversion of the 1-benzyl group to a hydrogen atom significantly diminished this activity . Furthermore, the introduction of substituents on the benzyl ring, such as fluoro groups, was found to be an effective modification for inhibiting HIF-1 transcriptional activity . Specifically, among monofluoro-substituted derivatives, an ortho-fluoro substitution showed better inhibitory activity than meta or para substitutions .
These findings underscore the principle that both the presence of the benzyl group and the specific substitution patterns upon it are critical determinants of the biological activity of this class of compounds. The electronic and steric properties of these substituents can fine-tune the interaction with the target protein, leading to enhanced or diminished efficacy.
Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity
| Compound | Benzyl Moiety Substitution | Observed Biological Activity | Reference |
|---|---|---|---|
| YC-1 Analog | Unsubstituted Benzyl | Baseline Antiplatelet Activity | |
| YC-1 Analog | Hydrogen (replaces Benzyl) | Significantly Reduced Antiplatelet Activity | |
| YC-1 Analog | Ortho-fluoro | Enhanced HIF-1 Inhibitory Activity | |
| YC-1 Analog | Meta-fluoro | Moderate HIF-1 Inhibitory Activity | |
| YC-1 Analog | Para-fluoro | Lower HIF-1 Inhibitory Activity |
Influence of Indole (B1671886) Ring Substituents on Activity and Selectivity
The indole nucleus is a privileged scaffold in medicinal chemistry, and substitutions on this ring system can profoundly affect the biological activity and selectivity of this compound derivatives. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding (if the N-H is unsubstituted), π-π stacking, and hydrophobic interactions.
Research on various indole derivatives has consistently shown that the type and position of substituents on the indole ring are critical for determining their pharmacological properties. For example, a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as selective antagonists for the CysLT1 receptor found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts . Furthermore, this study revealed that substitution at the 7-position of the indole ring with a methoxy (B1213986) group was the most favorable for activity .
In a different series of 3-substituted-1-benzyl- and 1-benzoyl-indole derivatives, various heterocyclic substituents at the 3-position of the indole were synthesized and evaluated for their antimicrobial and anticancer activities dovepress.comresearchgate.netmdpi.com. The results indicated that specific quinoxaline-based substituents led to potent activity against various bacterial strains and cancer cell lines dovepress.comresearchgate.netmdpi.com. For instance, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) displayed significant efficacy against ovarian cancer xenografts dovepress.comresearchgate.netmdpi.com.
These examples, while not directly on the target urea (B33335) compound, illustrate a key principle of SAR in this area: the electronic nature and steric bulk of substituents on the indole ring, as well as their position, are pivotal in modulating the interaction with biological targets and can be tuned to enhance potency and selectivity. The N1-methyl group in the parent compound already blocks a potential hydrogen bond donor site, which directs the SAR exploration towards other positions on the indole ring.
Table 2: Influence of Indole Ring Substituents on Biological Activity
| Compound Series | Indole Ring Substitution | Observed Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| 3-substituted 1H-indole-2-carboxylic acids | Fluorine vs. Chlorine | Fluorine substitution led to higher potency | |
| 3-substituted 1H-indole-2-carboxylic acids | Methoxy at position 7 | Most favorable for CysLT1 antagonist activity | |
| 3-substituted-1-benzyl-indoles | Quinoxaline at position 3 | Potent antimicrobial and anticancer activity | dovepress.comresearchgate.netmdpi.com |
Role of the Urea Linkage and its Modifications in Receptor/Enzyme Interactions
The urea linkage is a crucial component of the this compound scaffold, acting as a rigid and planar hydrogen-bonding unit. It can form multiple hydrogen bonds with amino acid residues in the active site of a target protein or enzyme, thereby anchoring the molecule in a specific orientation. The two N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Studies on various classes of urea-based inhibitors have demonstrated the importance of this moiety in target binding. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, X-ray crystallography has shown that the urea moiety can mimic the transition state of the enzyme-catalyzed reaction by forming strong hydrogen bonds with key residues such as aspartate and tyrosine mdpi.com.
Modifications to the urea linkage can have a significant impact on biological activity. One common modification is the replacement of the urea with a thiourea (B124793) group. In a series of sulfonyl urea derivatives, this substitution from urea to thiourea in certain compounds resulted in a marked enhancement of potency mdpi.com. Another modification involves the methylation of one of the urea nitrogens, which can alter the hydrogen bonding capacity and conformational preferences of the molecule.
The concept of bioisosterism is often applied to the urea linkage, where it is replaced by other functional groups that have similar steric and electronic properties. For example, heterocyclic rings such as oxadiazoles (B1248032) and isoxazoles have been successfully used as urea isosteres in the design of formyl peptide receptor 2 (FPR2) agonists researchgate.net. These replacements can maintain or improve biological activity while potentially altering physicochemical properties like solubility and metabolic stability researchgate.net.
The planarity and conformational rigidity of the urea linker are also important. In a series of 1-aryl-imidazoline-2-yl urea derivatives, the imidazoline (B1206853) system provides a rigid element to the structure, and the urea moiety's carbonyl group strongly polarizes the system mdpi.com.
Table 3: Modifications of the Urea Linkage and Their Effects
| Modification | Rationale | Potential Effect on Activity | Reference |
|---|---|---|---|
| Urea to Thiourea | Altered hydrogen bonding and electronic properties | Can enhance potency in certain scaffolds | mdpi.com |
| N-methylation of Urea | Reduced hydrogen bond donor capacity, altered conformation | Can modulate activity and physicochemical properties | mdpi.com |
| Replacement with Heterocyclic Isosteres (e.g., oxadiazole, isoxazole) | Mimic steric and electronic properties of urea | Can maintain or improve activity, alter pharmacokinetics | researchgate.net |
Stereochemical Considerations in SAR
Stereochemistry plays a paramount role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity, with one enantiomer often being significantly more potent than the other.
While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct pharmacological profiles nih.gov. For example, if a substituent on the benzyl or indole ring creates a chiral center, the resulting enantiomers may exhibit different binding affinities and efficacies.
The importance of stereochemistry is well-documented in the broader context of drug design nih.gov. For many chiral drugs, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects mdpi.com. For instance, the S-isomer of ibuprofen (B1674241) is more potent as a COX-1 inhibitor than the R-isomer mdpi.com.
In the synthesis of urea derivatives, the use of chiral amines can lead to the formation of stereoisomers. For example, a study on new urea derivatives with potential antimicrobial activity involved the synthesis of (R)- and (S)-enantiomers from chiral amines like (R)-(+)-N,α-dimethylbenzylamine and (S)-(-)-N-benzyl-α-methylbenzylamine researchgate.net. Although the specific activity differences between the enantiomers were not detailed in the provided abstract, this approach is standard in medicinal chemistry to explore the stereochemical requirements for biological activity.
Therefore, in the SAR exploration of this compound derivatives, the introduction of stereocenters and the subsequent separation and biological evaluation of the individual stereoisomers would be a critical step to fully understand the spatial requirements for optimal interaction with the biological target nih.govnih.gov.
Development of Lead Compounds and Pharmacophore Models
The culmination of SAR studies is the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties, as well as the development of pharmacophore models that summarize the key molecular features required for biological activity.
A lead compound is a promising candidate that emerges from initial screening and SAR studies, serving as a starting point for further optimization. For instance, in the development of benzylethylene-aryl-urea scaffolds as onco-immunomodulating agents, certain derivatives were selected for further biological studies based on their initial activity profiles nih.govpreprints.org.
A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges dovepress.comnih.govnih.gov.
Pharmacophore models can be generated using ligand-based or structure-based approaches. In a ligand-based approach, a set of active molecules is superimposed, and their common chemical features are identified to create a pharmacophore hypothesis mdpi.commdpi.comnih.gov. This model can then be used for virtual screening of compound libraries to identify new potential hits nih.gov.
For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) study of indole and isatin (B1672199) derivatives as anti-amyloidogenic agents led to the development of a pharmacophore model that could distinguish between active and inactive compounds mdpi.com. Similarly, a pharmacophore model for bacterial enoyl-ACP reductase (FabI) inhibitors identified a hydrophobic feature located on the indole portion as being important for activity mdpi.com.
In the context of this compound derivatives, a hypothetical pharmacophore model would likely include:
A hydrophobic and aromatic feature corresponding to the benzyl ring.
A hydrogen bond donor and acceptor unit from the urea linkage.
A hydrophobic and potentially aromatic feature from the 1-methyl-1H-indole ring.
The precise spatial arrangement of these features, along with the identification of optimal substituents on the benzyl and indole rings, would be refined through extensive SAR studies and computational modeling to guide the design of more potent and selective analogs.
Table 4: Hypothetical Pharmacophore Features for this compound Derivatives
| Pharmacophore Feature | Corresponding Molecular Moiety | Rationale for Inclusion |
|---|---|---|
| Aromatic/Hydrophobic Region 1 | Benzyl Ring | Essential for hydrophobic and/or aromatic interactions with the target. |
| Hydrogen Bond Donor | Urea N-H | Forms critical hydrogen bonds with the target. |
| Hydrogen Bond Acceptor | Urea C=O | Forms critical hydrogen bonds with the target. |
Mechanistic Insights into the Biological Actions of 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea
Molecular Target Identification and Validation
No studies have been identified that pinpoint and validate the specific molecular targets of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea. While research exists for structurally analogous compounds, such as other indole-based ureas, this information cannot be extrapolated to the specific compound without direct experimental evidence. For instance, in silico studies on the related compound 1-benzyl-3-benzoylurea have explored its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). core.ac.ukresearchgate.net However, the structural differences between these molecules, namely the presence of a benzoyl group instead of a 1-methyl-1H-indol-3-yl group, mean that their target profiles are likely to differ significantly.
Cellular Pathways Affected by Compound Exposure
There is a lack of published research investigating the cellular pathways that are modulated upon exposure to this compound. Studies on other indole (B1671886) derivatives have shown engagement with various signaling pathways. For example, 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea has been reported to inhibit the PI3K/Akt signaling pathway in prostate cancer cell lines. Without specific studies on this compound, any discussion of its effects on cellular pathways would be speculative.
Interaction with Key Biomolecules
Direct evidence of the interaction of this compound with key biomolecules, such as enzymes or receptors, is not available in the current body of scientific literature. Research on similar urea-containing compounds has indicated potential interactions with various biological targets. For example, certain arylurea analogs have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com However, the specific binding affinities and interaction modes of this compound remain uninvestigated.
Future Research Directions and Translational Perspectives for 1 Benzyl 3 1 Methyl 1h Indol 3 Yl Urea
Rational Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity
A primary avenue for future research lies in the systematic structural modification of 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea to generate novel analogs with superior biological activity. This process of rational design should focus on probing the structure-activity relationship (SAR) of the core molecule.
Key areas for modification include:
The Benzyl (B1604629) Moiety: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) at different positions (ortho, meta, para) of the phenyl ring. This strategy is informed by studies on related compounds like 1-benzyl-3-benzoylurea, where para-substituents were found to be optimal for improving inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net
The Indole (B1671886) Ring: Substitution on the indole nucleus, particularly at the 5- and 6-positions, could significantly influence activity, a common strategy in the development of indole-based drugs. mdpi.com
The Urea (B33335) Linker: While typically conserved, subtle modifications or replacements of the urea linker could be explored to alter binding modes and pharmacokinetic properties.
The synthesis of these new analogs would likely follow established chemical routes. For instance, the preparation of unsymmetrical ureas is often achieved through the reaction of an appropriate amine with an isocyanate. mdpi.com Efficient, multi-step synthetic protocols have been developed for a wide range of substituted aryl urea analogs, which could be adapted for this specific chemical series. mdpi.com
Exploration of New Biological Targets and Therapeutic Applications
While the initial biological profile of this compound may be unknown, the activities of structurally similar compounds provide a roadmap for screening and target identification. The indole-urea scaffold is implicated in a wide array of pharmacological effects, suggesting a broad therapeutic potential.
Potential therapeutic areas to explore include:
Oncology: Arylurea compounds are well-known kinase inhibitors, with drugs like Sorafenib targeting VEGFR. researchgate.net Therefore, screening against a panel of cancer-relevant kinases such as VEGFR-2 and Epidermal Growth Factor Receptor (EGFR) is a high-priority starting point. researchgate.netmdpi.com Furthermore, related indole derivatives have shown potent anti-proliferative effects in breast and ovarian cancer models and activity as tubulin polymerization inhibitors. nih.govresearchgate.netnih.govrsc.org
Infectious Diseases: Various indole and urea derivatives have demonstrated significant antimicrobial and antifungal activity. thepharmajournal.comnih.govnih.gov Screening against a panel of pathogenic bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungi (Candida albicans) could uncover new anti-infective applications. nih.govnih.gov
Neurological Disorders: The indole structure is central to neuroscience as the core of serotonin (B10506). Moreover, certain benzyl-substituted indole-urea derivatives have been investigated for anticonvulsant properties. nih.gov This suggests potential applications in epilepsy and other central nervous system disorders.
Advanced Preclinical Models for Efficacy Evaluation
Once promising biological activity is identified, a critical next step is to evaluate efficacy in advanced preclinical models that more closely mimic human disease. For anticancer applications, this involves moving beyond simple cytotoxicity assays to more complex systems.
Recommended preclinical models include:
In Vitro 3D Cell Cultures: Spheroid or organoid models of human cancers (e.g., breast, lung, prostate) can provide more accurate predictions of in vivo efficacy and drug penetration than traditional 2D monolayer cultures.
In Vivo Xenograft Models: Should in vitro studies show promise, evaluation in animal models is essential. For example, the efficacy of a related compound, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401), was demonstrated in an ovarian cancer xenograft model in nude mice, showing significant tumor growth suppression. nih.govresearchgate.net Similarly, the anti-proliferative effects of 1-benzyl-indole-3-carbinol were confirmed in breast cancer cell-derived xenografts. nih.gov These established models would be appropriate for assessing the in vivo potential of this compound analogs.
Development of Structure-Based Drug Design Strategies
To accelerate the optimization of lead compounds, structure-based drug design methodologies should be employed. These computational techniques use the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors.
This approach involves several key steps:
Target Identification and Validation: Confirming the molecular target through biochemical assays.
Homology Modeling: If the crystal structure of the target protein is unavailable, a homology model can be built based on the structure of related proteins.
Molecular Docking: In silico docking studies can predict how analogs of this compound bind to the active site of a target, such as the ATP-binding pocket of a kinase like VEGFR-2 or EGFR. researchgate.netmdpi.com These studies can reveal key hydrogen bonds and hydrophobic interactions, guiding the design of new analogs with improved binding affinity. researchgate.net
ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. researchgate.net
Investigation of In Vivo Pharmacological Proof-of-Concept
The ultimate preclinical goal is to establish a pharmacological proof-of-concept in vivo. This involves demonstrating that the compound can engage its target in a living organism and produce a desired therapeutic effect. Based on the potential applications for this class of compounds, several in vivo models are relevant.
For example:
Anticancer Efficacy: As previously mentioned, tumor xenograft models in immunocompromised mice are the standard for evaluating anticancer potential. nih.govresearchgate.netnih.gov Efficacy is measured by the degree of tumor growth inhibition.
Anticonvulsant Activity: The potential of analogs can be assessed in well-established rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which have been used to validate related urea derivatives. nih.gov
Successfully demonstrating a pharmacological proof-of-concept in these models is a critical milestone that provides the necessary validation for advancing a compound toward clinical development.
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea, and how do reaction conditions influence yield?
The synthesis of urea derivatives like this compound often involves coupling benzylamine with substituted isocyanates or via condensation reactions. Evidence from analogous compounds suggests that reflux heating significantly improves yields compared to room-temperature reactions. For example, in the synthesis of 1-benzyl-3-(4-chloromethyl-benzoyl)urea, refluxing in acetonitrile under nitrogen increased purity and reduced side products . Key variables include solvent choice (polar aprotic solvents preferred), reaction time (12–24 hours), and catalysts (e.g., DIPEA for activating intermediates). Yield optimization may require iterative adjustments to temperature and stoichiometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Comprehensive spectroscopic characterization is critical:
- ¹H/¹³C-NMR : Confirm the presence of benzyl protons (δ 4.5–5.0 ppm) and indole aromatic signals (δ 7.0–8.5 ppm). The urea carbonyl typically appears at ~160 ppm in ¹³C-NMR .
- FTIR : Look for urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
Discrepancies in spectral data may indicate impurities or regioisomers, necessitating column chromatography or recrystallization for purification .
Q. What analytical techniques are recommended for assessing purity, and how should conflicting data be resolved?
Combined chromatographic and spectroscopic methods are essential:
- HPLC/GC-MS : Quantify purity and detect volatile byproducts.
- TLC : Monitor reaction progress (e.g., using Hex/EtOAc 3:7 as a mobile phase) .
If NMR and FTIR data conflict (e.g., unexpected carbonyl shifts), consider X-ray crystallography for definitive structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
SAR studies should focus on:
- Substituent Effects : Modify the indole’s 1-methyl group or benzyl ring to assess impacts on binding affinity. For example, fluorination at the benzyl para position enhanced activity in analogous kinase inhibitors .
- Urea Linker Flexibility : Replace the urea moiety with thiourea or amide groups to evaluate conformational rigidity. In related compounds, thiourea derivatives showed improved metabolic stability .
- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) and docking simulations to map interactions with target proteins (e.g., GSK3β) .
Q. What experimental strategies can address contradictions in reported biological activity data?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal).
- Target Engagement Assays : Use SPR or thermal shift assays to confirm direct binding .
- Metabolic Profiling : Identify metabolites (e.g., via LC-MS) that may interfere with activity measurements .
For example, indole derivatives like SB216763 exhibit context-dependent effects on β-catenin signaling, necessitating pathway-specific validation .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME can forecast solubility, permeability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate urea linker flexibility to optimize half-life.
- QSAR Models : Corrogate substituent electronegativity with logP values to balance lipophilicity and bioavailability .
For instance, introducing hydrophilic groups (e.g., hydroxyl or acetylated sugars) improved solubility in mannosylated urea analogs .
Q. What crystallographic methods are suitable for resolving structural ambiguities in urea derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL is the gold standard for refining crystal structures, particularly for resolving hydrogen-bonding networks critical to urea’s conformation .
- Twinned Data Refinement : For challenging crystals, SHELXPRO can handle high-resolution or twinned datasets.
- Powder XRD : Use Rietveld refinement for microcrystalline samples when single crystals are unavailable .
Q. How can researchers leverage dynamic combinatorial chemistry (DCC) to discover novel derivatives?
DCC enables target-guided synthesis of optimized analogs:
- Template Synthesis : Incubate this compound with biomolecular targets (e.g., enzymes) to bias formation of high-affinity derivatives.
- Liquid-Phase Screening : Use SPR or fluorescence polarization to rank binding affinities of library components .
This approach identified 1-benzyl-3-[3’-fluoro-4’-(α-D-mannopyranosyloxy)phenyl]urea as a high-affinity ligand in glycan-targeted studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
